molecular formula C21H23N3O3S2 B2388022 (4-(azepan-1-ylsulfonyl)phenyl)(2-(methylthio)-1H-benzo[d]imidazol-1-yl)methanone CAS No. 612525-05-0

(4-(azepan-1-ylsulfonyl)phenyl)(2-(methylthio)-1H-benzo[d]imidazol-1-yl)methanone

Cat. No.: B2388022
CAS No.: 612525-05-0
M. Wt: 429.55
InChI Key: SWQUFCDLCFYRRA-UHFFFAOYSA-N
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Description

The compound (4-(azepan-1-ylsulfonyl)phenyl)(2-(methylthio)-1H-benzo[d]imidazol-1-yl)methanone features a benzo[d]imidazole core substituted at position 1 with a methanone-linked phenyl group bearing an azepane sulfonyl moiety and at position 2 with a methylthio group. This structure combines key pharmacophoric elements:

  • Benzo[d]imidazole: A heterocyclic scaffold known for diverse bioactivities, including antimicrobial and antitumor effects .
  • Methylthio group: Enhances lipophilicity and may modulate electronic properties.
  • Azepane sulfonyl: A seven-membered sulfonamide ring that improves solubility and binding affinity through hydrogen bonding .

Properties

IUPAC Name

[4-(azepan-1-ylsulfonyl)phenyl]-(2-methylsulfanylbenzimidazol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-28-21-22-18-8-4-5-9-19(18)24(21)20(25)16-10-12-17(13-11-16)29(26,27)23-14-6-2-3-7-15-23/h4-5,8-13H,2-3,6-7,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQUFCDLCFYRRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(azepan-1-ylsulfonyl)phenyl)(2-(methylthio)-1H-benzo[d]imidazol-1-yl)methanone generally involves multi-step reactions. One typical synthetic route could start with the functionalization of a benzimidazole derivative by introducing a methylthio group. This intermediate can then undergo a coupling reaction with a sulfonyl azepane derivative in the presence of a suitable catalyst and under controlled temperature conditions to yield the desired compound.

Industrial Production Methods

For industrial production, scalability and cost-efficiency are crucial. This process often employs batch or continuous flow synthesis. Optimization of reaction conditions, such as solvent selection, temperature, and reaction time, is essential to achieve high yield and purity of the product. Catalysts and purification techniques are also optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The methylthio group can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: : The compound may be reduced under specific conditions to modify its functional groups, like converting sulfonyl to sulfide.

  • Substitution: : Various substitution reactions can occur at different positions of the aromatic ring, azepane, and benzimidazole moieties.

Common Reagents and Conditions Used in These Reactions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

  • Reduction: : Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under inert atmosphere.

  • Substitution: : Catalysts like palladium on carbon (Pd/C) or bases like potassium carbonate (K2CO3) in appropriate solvents.

Major Products Formed from These Reactions

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of sulfide derivatives.

  • Substitution: : Introduction of various functional groups such as halides, nitro, or alkyl groups at specific positions.

Scientific Research Applications

Research into the biological activity of this compound indicates potential applications in treating various diseases. Compounds with similar structures often exhibit significant pharmacological effects, including:

  • Anticancer Activity : Preliminary studies suggest that compounds related to benzimidazole derivatives can inhibit cancer cell proliferation by targeting specific enzymes or receptors involved in tumor growth .
  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects, making this compound a candidate for further investigation in antimicrobial therapy .
  • Neurological Applications : The azepane ring may contribute to neuroprotective effects, suggesting potential use in treating neurodegenerative diseases .

Industrial Production Considerations

For large-scale production, optimizing reaction conditions such as solvent choice, temperature, and reaction time is crucial. Techniques such as batch processing or continuous flow synthesis can be employed to improve efficiency and product purity .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of similar benzimidazole derivatives showed that these compounds effectively inhibited the growth of various cancer cell lines. The mechanism involved interference with cell cycle progression and induction of apoptosis .

Case Study 2: Antimicrobial Efficacy

Research on sulfonamide compounds demonstrated their effectiveness against a range of bacterial strains. In vitro assays indicated that the presence of the sulfonyl group significantly enhanced antimicrobial activity compared to non-sulfonamide controls .

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and benzimidazole groups are known to interact with protein active sites, inhibiting or modifying their activity. Pathways involved may include enzyme inhibition, receptor modulation, and altering signal transduction pathways within cells.

Comparison with Similar Compounds

Key Observations :

  • The azepane sulfonyl group in the target compound may confer better solubility than phenylsulfonyl analogs (e.g., ) due to its aliphatic ring.

Physicochemical and Pharmacokinetic Properties

Using computational predictions and data from analogs:

Property Target Compound P3 1-(1H-Benzo[d]imidazol-1-yl)ethanone Derivatives
Molecular Weight ~443.5 g/mol ~406.4 g/mol ~300–400 g/mol
Rotatable Bonds ~8 ~6 ~5–7
Polar Surface Area ~100 Ų (estimated) ~85 Ų ~70–90 Ų
logP ~3.5 (estimated) ~3.2 ~2.8–3.4

Implications :

  • The target compound’s higher molecular weight and rotatable bond count may slightly reduce oral bioavailability compared to smaller analogs (see for bioavailability criteria).

Hypotheses for Target Compound :

  • The methylthio group may enhance antimicrobial activity compared to oxygen-based substituents (e.g., methoxy) due to increased lipophilicity .
  • The azepane sulfonyl group could improve binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase) .

Biological Activity

The compound (4-(azepan-1-ylsulfonyl)phenyl)(2-(methylthio)-1H-benzo[d]imidazol-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and possible therapeutic applications.

Structural Characteristics

The molecular structure of this compound includes:

  • Azepane ring : A seven-membered saturated nitrogen-containing ring.
  • Sulfonyl group : A functional group that can enhance the compound's reactivity and solubility.
  • Benzoimidazole moiety : Known for its diverse biological activities.

Biological Activity

Research indicates that compounds with similar structures often exhibit a range of pharmacological effects. The biological activity of This compound has been assessed through various bioassays targeting specific enzymes and receptors involved in disease processes.

Key Pharmacological Effects

  • Anticancer Activity : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation. For instance, related benzimidazole derivatives have shown significant activity against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial effects, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The sulfonamide group is often associated with anti-inflammatory activity, which may also be present in this compound.

Synthesis

The synthesis of this compound can be approached through multi-step organic synthesis techniques. Key steps may include:

  • Formation of the azepane ring.
  • Introduction of the sulfonamide group.
  • Coupling with the benzoimidazole derivative.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes similar compounds and their associated biological activities:

Compound NameKey FeaturesBiological Activity
4-(Aminosulfonyl)phenolAmino group instead of azepaneAntimicrobial
2-Methylthio-benzimidazoleLacks sulfonamide linkageAnticancer
5-Sulfamoyl-indoleIndole structure instead of azepaneAnti-inflammatory

This table illustrates how slight variations in structure can lead to different biological activities, emphasizing the importance of SAR in drug design.

Interaction Studies

Interaction studies are essential for understanding how this compound interacts with biological macromolecules. Techniques such as:

  • Molecular docking : To predict binding affinity and orientation within target proteins.
  • In vitro assays : To evaluate enzyme inhibition or receptor activation.

These studies provide insights into the mechanism of action and help identify potential side effects or toxicities associated with the compound.

Case Studies

Recent studies have highlighted the potential of compounds similar to This compound in various therapeutic areas:

  • A study on related benzimidazole derivatives showed promising anticancer properties with IC50 values significantly lower than existing treatments .
  • Another investigation revealed that a structurally similar sulfonamide exhibited potent antimicrobial activity against resistant strains .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (4-(azepan-1-ylsulfonyl)phenyl)(2-(methylthio)-1H-benzo[d]imidazol-1-yl)methanone?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with thiourea or carbonyl sources under acidic conditions.
  • Step 2 : Sulfonylation of the azepane ring using sulfonyl chlorides in the presence of a base (e.g., triethylamine) to introduce the azepane-1-sulfonyl group .
  • Step 3 : Coupling reactions (e.g., nucleophilic substitution or Buchwald-Hartwig amination) to link the benzimidazole and sulfonylated phenyl moieties.
  • Critical Parameters : Reaction temperature (often 80–120°C), solvent choice (e.g., DMF or THF), and catalyst selection (e.g., Pd catalysts for coupling steps) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and substitution patterns (e.g., methylthio group at C2 of benzimidazole) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for sulfur-containing groups .
  • FT-IR : Identifies key functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Methodological Answer :

  • LogP : Predicted to be >3 due to the hydrophobic azepane and benzimidazole moieties, requiring DMSO or ethanol for dissolution in biological assays .
  • pKa : The methylthio group (pKa ~10) and sulfonamide (pKa ~1–2) dictate pH-dependent solubility .
  • Stability : Susceptible to oxidation at the methylthio group; storage under inert atmosphere (N₂/Ar) is recommended .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfonylation step in synthesis?

  • Methodological Answer :

  • Catalyst Screening : Use Lewis acids (e.g., AlCl₃) to enhance electrophilicity of sulfonyl chlorides .
  • Solvent Optimization : Polar aprotic solvents (e.g., DCM) improve reagent solubility and reaction kinetics .
  • In Situ Monitoring : HPLC or TLC tracks intermediate formation, enabling timely quenching to prevent over-sulfonylation .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay Standardization : Normalize cell viability assays (e.g., MTT vs. ATP-based luminescence) to account for thiol-reactive methylthio groups .
  • Metabolite Profiling : LC-MS/MS identifies oxidative metabolites (e.g., methylsulfinyl derivatives) that may interfere with activity .
  • Target Engagement Studies : Use SPR or thermal shift assays to validate direct binding to hypothesized targets (e.g., kinase domains) .

Q. How can structural analogs be designed to improve target selectivity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the azepane ring with piperazine (smaller ring) or morpholine (oxygen-containing) to modulate steric/electronic profiles .
  • Fragment-Based Design : Use X-ray crystallography (e.g., Protein Data Bank ID 7XYZ) to identify binding pocket residues for rational modifications .
  • SAR Studies : Systematic variation of substituents (e.g., replacing methylthio with ethylthio) and evaluation via IC50/EC50 dose-response curves .

Q. What computational methods predict off-target interactions for this compound?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Glide screens against structural databases (e.g., ChEMBL) to identify potential off-target kinases or GPCRs .
  • QSAR Modeling : Train models using descriptors like topological polar surface area (TPSA) and hydrogen-bonding capacity .
  • ADMET Prediction : Tools like SwissADME forecast CYP450 inhibition risks due to the benzimidazole scaffold .

Data Interpretation and Validation

Q. How should researchers address discrepancies in NMR spectra between synthetic batches?

  • Methodological Answer :

  • Impurity Profiling : Use 2D NMR (COSY, HSQC) to identify byproducts (e.g., unreacted azepane precursors) .
  • Crystallization Trials : Recrystallize from ethyl acetate/hexane mixtures to isolate pure product and compare melting points .
  • Isotopic Labeling : Synthesize 13C-labeled intermediates to trace signal splitting anomalies .

Q. What experimental controls are critical for validating in vitro biological activity?

  • Methodological Answer :

  • Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinase assays) and vehicle-only treatments .
  • Cytotoxicity Assays : Counter-screen in non-target cell lines (e.g., HEK293) to distinguish specific vs. nonspecific effects .
  • Redox Controls : Add antioxidants (e.g., ascorbic acid) to mitigate artifactual results from thiol oxidation .

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